molecular formula C11H12N2O2 B13550057 Methyl (3-cyanobenzyl)glycinate

Methyl (3-cyanobenzyl)glycinate

Cat. No.: B13550057
M. Wt: 204.22 g/mol
InChI Key: JLBKHVOPCLAGQX-UHFFFAOYSA-N
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Description

Methyl (3-cyanobenzyl)glycinate is a glycine-derived ester featuring a 3-cyanobenzyl substituent. Its synthesis typically involves condensation reactions between aldehydes and methyl glycinate. For example, describes its formation via nucleophilic attack of the pyrazole amino group on the ester moiety of methyl glycinate, followed by elimination of methanol and water to yield stable intermediates .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 2-[(3-cyanophenyl)methylamino]acetate

InChI

InChI=1S/C11H12N2O2/c1-15-11(14)8-13-7-10-4-2-3-9(5-10)6-12/h2-5,13H,7-8H2,1H3

InChI Key

JLBKHVOPCLAGQX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNCC1=CC(=CC=C1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (3-cyanobenzyl)glycinate can be synthesized through several methods. One common approach involves the treatment of glycine with methanol in the presence of a catalyst. The reaction typically requires an acidic environment, often achieved by adding hydrochloric acid. The reaction proceeds as follows:

[ \text{Glycine} + \text{Methanol} \rightarrow \text{Methyl glycinate} ]

Another method involves the use of trimethylsilyl chloride and methanol. Glycine is treated with two equivalents of trimethylsilyl chloride, followed by the addition of methanol. This method is advantageous as it avoids the need for strong acids and can be performed under milder conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of continuous flow reactors also enhances safety and scalability, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl (3-cyanobenzyl)glycinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction typically occurs under acidic or basic conditions, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions are often carried out in anhydrous solvents to prevent hydrolysis.

    Substitution: Substitution reactions involve the replacement of functional groups in the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines

Scientific Research Applications

Methyl (3-cyanobenzyl)glycinate finds extensive applications in scientific research across various fields:

Mechanism of Action

The mechanism of action of methyl (3-cyanobenzyl)glycinate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in various biochemical reactions. Its effects are mediated through the modulation of enzyme activity, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Methyl (3-cyanobenzyl)glycinate belongs to a broader class of glycinate esters with aromatic substituents. Key analogues include:

  • Methyl (3-methylbenzoyl)glycinate (CAS 1208-15-7): Features a 3-methylbenzoyl group, enhancing lipophilicity but lacking the nitrile’s polarity. Molecular weight: 207.23 g/mol, purity: 98% .
  • 20(S)-Glycinate esters of camptothecin analogues : These derivatives, such as those in , demonstrate enhanced water solubility (4–16-fold increase) compared to parent compounds, bypassing carboxylesterase activation .

Functional Differences

  • Solubility and Bioavailability: The 3-cyanobenzyl group in this compound likely balances polarity and lipophilicity, similar to camptothecin glycinate esters, which improve aqueous solubility without enzymatic activation . In contrast, Methyl (3-methylbenzoyl)glycinate’s methyl group may reduce solubility due to increased hydrophobicity .
  • DNA Interaction: Glycinate ligands (e.g., in copper complexes) favor minor groove DNA binding, as observed in , whereas acetylacetonate (acac) ligands promote intercalation. Bulky substituents like 3-cyanobenzyl may further stabilize minor groove interactions by reducing steric clashes .
  • Synthetic Efficiency: Yields for this compound derivatives (e.g., 70% for compound 8 in ) are higher than those for peptide-coupled glycinate esters (54% in ), suggesting that electron-withdrawing groups (e.g., nitrile) may enhance reaction efficiency .

Data Tables

Table 1: Structural and Physicochemical Properties of Selected Glycinate Esters

Compound Name CAS Number Molecular Weight (g/mol) Key Functional Groups Purity Notable Properties
This compound Not reported ~220 (estimated) Cyano, benzyl N/A Polar nitrile, moderate solubility
Methyl (3-methylbenzoyl)glycinate 1208-15-7 207.23 Methyl, benzoyl 98% Lipophilic, low water solubility
Methyl N-(3-bromophenyl)-glycinate 363182-55-2 384.25 Bromophenyl, sulfonyl N/A Steric hindrance, high molecular weight
20(S)-Glycinate-10,11-methylenedioxycamptothecin Not reported ~600 (estimated) Glycinate ester N/A High water solubility, anticancer

Research Findings

  • DNA Binding Modes: Glycinate ligands (e.g., in copper complexes) preferentially bind DNA’s minor groove (14/23 systems), unlike acac ligands, which intercalate or induce base-pair flipping (9/23 systems) .
  • Synthetic Pathways : Methyl glycinate reacts efficiently with aromatic aldehydes (65–75% yield) and pyrazole derivatives (70% yield) under reflux conditions, demonstrating versatility in forming diverse glycinate esters .
  • Therapeutic Potential: Glycinate esters’ ability to enhance solubility and bypass metabolic activation (e.g., camptothecin analogues) positions them as promising candidates for drug development .

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